2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one
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Overview
Description
The compound “2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one” is a complex organic molecule. It contains an isoquinoline group, which is a type of heterocyclic compound. Isoquinolines are found in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 3,4-dihydroisoquinoline core, followed by various functional group interconversions and coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the isoquinoline group and the various other functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .Scientific Research Applications
Tumor Imaging and Proliferation Assessment
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one has been examined for its potential in assessing cellular proliferation in tumors using PET imaging. A study assessed the safety, dosimetry, and feasibility of imaging tumor proliferation in patients with newly diagnosed malignant neoplasms using N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1). The study found a significant correlation between tumor uptake of 18F-ISO-1 and the Ki-67 and mitotic index, which are indicative of tumor proliferation rates. These findings position the compound as a promising agent for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).
Sedation and Anesthesia
Another derivative of the compound, JM-1232(–), a water-soluble nonbenzodiazepine sedative, was studied for its anesthetic and sedative properties. The study involved the administration of MR04A3, a 1% aqueous presentation of JM-1232(–), to healthy male volunteers, assessing its hypnotic effects and safety profile. The results indicated that MR04A3 is hypnotic in humans, with a satisfactory hemodynamic and safety profile, making it a potential candidate for sedative applications (Sneyd et al., 2012).
Vesicular Monoamine Transporter Imaging
Furthermore, the compound was explored as a potential imaging agent for vesicular monoamine transporter 2 (VMAT2), which is highly expressed in endocrine cells and the brain. A study investigating the biodistribution and radiation dosimetry of (2R,3R,11bR)-9-(3-18F-fluoropropoxy)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol (18F-FP-(+)-dihydrotetrabenazine [DTBZ] or 18F-AV-133) in healthy human subjects showed no noticeable adverse effects and appropriate biodistribution and radiation dosimetry for imaging VMAT2 sites in humans. This makes it a safe candidate for further clinical use (Lin et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-6-7-15(20)19(17-12)11-16(21)18-9-8-13-4-2-3-5-14(13)10-18/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQHGDFJANQCCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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